molecular formula C9H13N3O2 B12996053 3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid

3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid

Cat. No.: B12996053
M. Wt: 195.22 g/mol
InChI Key: GBVJSZIJFUMNDW-UHFFFAOYSA-N
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Description

3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate precursors under controlled conditions.

    Fusion with Pyridine Ring: The triazole ring is then fused with a pyridine ring to form the core structure.

    Introduction of Propanoic Acid Group: The propanoic acid group is introduced through a series of substitution reactions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .

Scientific Research Applications

3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of various chemical intermediates and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Another triazole-pyridine fused compound with similar structural features.

    3-(4-Pyridinyl)-5,6,7,8-tetrahydro-1,2,4-triazolo: A compound with a similar triazole-pyridine core but different substituents.

Uniqueness

3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid is unique due to its specific propanoic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid

InChI

InChI=1S/C9H13N3O2/c13-9(14)5-4-8-11-10-7-3-1-2-6-12(7)8/h1-6H2,(H,13,14)

InChI Key

GBVJSZIJFUMNDW-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NN=C2CCC(=O)O)C1

Origin of Product

United States

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